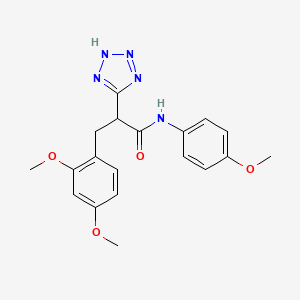![molecular formula C18H17ClF3N5O3 B2594393 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide CAS No. 2058815-26-0](/img/structure/B2594393.png)
5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves the development of organic compounds containing fluorine . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The intermediate was formed by a Pd-catalyzed coupling reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed coupling reaction . Further details about the specific reactions involved in the synthesis of this compound were not found in the search results.科学的研究の応用
Antibacterial Agent
This compound has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that play a crucial role in bacterial cell viability and virulence. By inhibiting this enzyme, the compound can thwart bacterial growth and attenuate secondary metabolism, which is essential for the survival of bacteria. This makes it a promising candidate for developing new antibacterial drugs, especially against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
Antimicrobial Activity
The structural analogs of this compound have shown significant antimicrobial potential . The presence of the piperazine ring and the nitrobenzamide moiety could be contributing to its efficacy. Research into these analogs could lead to the development of new classes of antimicrobial agents that are effective against a broad spectrum of pathogens.
Anti-Fibrosis Therapy
Some derivatives of this compound have displayed better anti-fibrosis activity than existing drugs like Pirfenidone on HSC-T6 cells . This suggests potential applications in treating fibrotic diseases, where the compound could inhibit the proliferation of fibroblasts and the deposition of extracellular matrix.
Pharmacokinetics and Drug Development
The compound has been studied for its in vitro absorption, distribution, metabolism, and excretion (ADME) profiles, as well as in vivo pharmacokinetic properties . This information is crucial for drug development, as it helps researchers understand how the compound behaves in the body, which is essential for determining dosing and potential side effects.
Secondary Metabolite Production
In sublethal doses, the compound has been found to attenuate the production of an Sfp-PPTase-dependent metabolite in Bacillus subtilis . This indicates its potential use in controlling the production of secondary metabolites, which could have applications in industrial microbiology and biotechnology.
Resistance Mechanism Studies
Chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli when exposed to this compound . Understanding how bacteria develop resistance to new drugs is essential for the ongoing battle against antibiotic resistance. This compound could serve as a tool in these studies.
Chemical Biology and Enzyme Function
Due to its selective inhibition of bacterial PPTase, the compound can be used in chemical biology to study enzyme function and the role of post-translational modifications in bacterial cells . This can provide insights into fundamental biological processes and identify new targets for antibiotic development.
特性
IUPAC Name |
5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O3/c1-23-17(28)13-9-12(2-3-15(13)27(29)30)25-4-6-26(7-5-25)16-14(19)8-11(10-24-16)18(20,21)22/h2-3,8-10H,4-7H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUQWWWGFOICOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride](/img/structure/B2594310.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[3-[(6-methoxypyrimidin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B2594312.png)
![3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2594313.png)
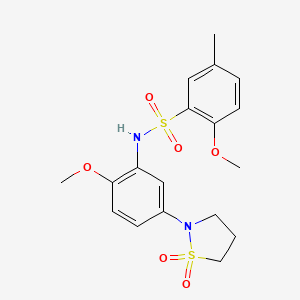
![5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2594317.png)
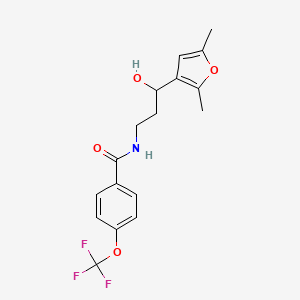
![[1-(4-Methoxyphenyl)cyclobutyl]methanamine](/img/structure/B2594319.png)
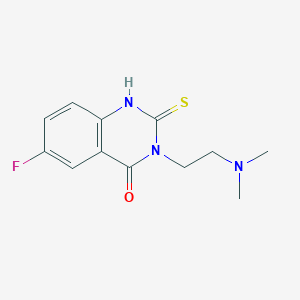
![phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B2594325.png)
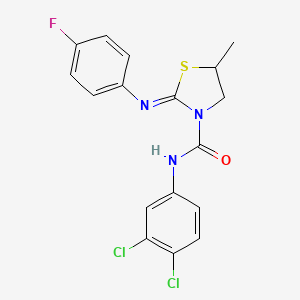
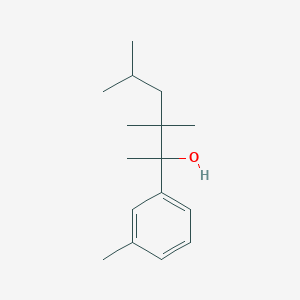
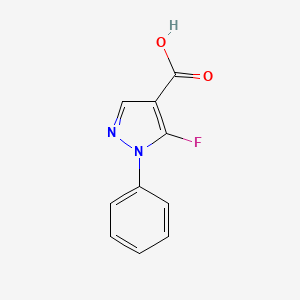
![Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2594329.png)
